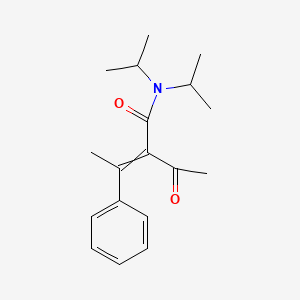![molecular formula C16H25O4PSe B14230937 Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate CAS No. 827304-14-3](/img/structure/B14230937.png)
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzeneseleninyl group attached to a hex-1-en-1-yl chain, which is further bonded to a diethyl phosphonate group
Métodos De Preparación
The synthesis of diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzeneseleninic acid, hex-1-ene, and diethyl phosphite.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of benzeneseleninic acid with hex-1-ene to form the intermediate compound, which is then reacted with diethyl phosphite to yield the final product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate has several scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions, contributing to the development of new molecules and materials.
Biology: In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry research, where it may be explored for its therapeutic potential.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and other products that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological or chemical systems.
Comparación Con Compuestos Similares
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler organophosphorus compound without the benzeneseleninyl group.
Benzeneseleninic acid derivatives: Compounds that contain the benzeneseleninyl group but lack the phosphonate moiety.
Hex-1-ene derivatives: Compounds that feature the hex-1-en-1-yl chain but do not have the benzeneseleninyl or phosphonate groups.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that are not observed in the individual components.
Propiedades
Número CAS |
827304-14-3 |
|---|---|
Fórmula molecular |
C16H25O4PSe |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylhex-1-enylseleninylbenzene |
InChI |
InChI=1S/C16H25O4PSe/c1-4-7-9-14-16(21(17,19-5-2)20-6-3)22(18)15-12-10-8-11-13-15/h8,10-14H,4-7,9H2,1-3H3 |
Clave InChI |
BVMGRRPWBSVZIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(P(=O)(OCC)OCC)[Se](=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


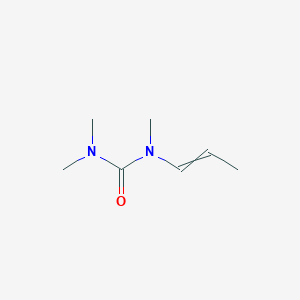
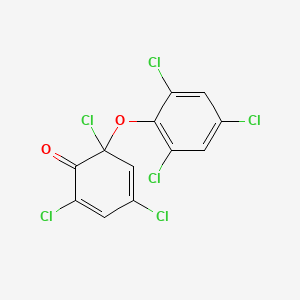
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
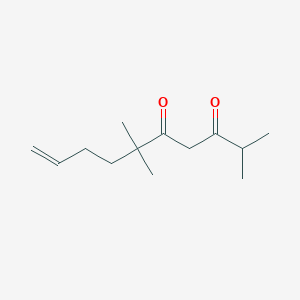
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)

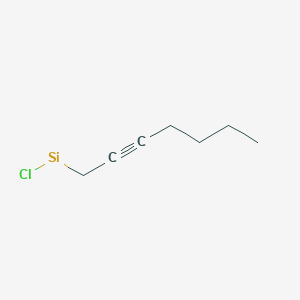
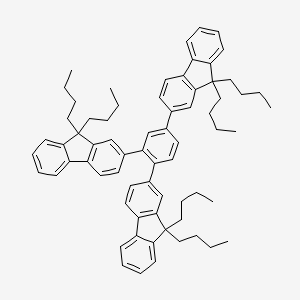
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)


![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
